molecular formula C18H15NO4 B12880382 (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 7149-97-5

(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B12880382
CAS No.: 7149-97-5
M. Wt: 309.3 g/mol
InChI Key: IXNWRNTXFCHKJM-KAMYIIQDSA-N
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Description

The compound (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one belongs to the oxazolone family, a class of heterocyclic molecules characterized by a five-membered ring containing oxygen and nitrogen. Structurally, it features a central oxazol-5-one core substituted at the 4-position with a 2,6-dimethoxyphenylmethylidene group and at the 2-position with a phenyl ring. The Z-configuration at the C4 methylidene bond is critical for its stereoelectronic properties, influencing interactions in biological systems or material applications. Oxazolones are widely studied for their diverse biological activities, including kinase inhibition, immunomodulation, and antimicrobial effects .

Properties

CAS No.

7149-97-5

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO4/c1-21-15-9-6-10-16(22-2)13(15)11-14-18(20)23-17(19-14)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11-

InChI Key

IXNWRNTXFCHKJM-KAMYIIQDSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,6-dimethoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

StudyCancer TypeIC50 Value (µM)Mechanism
ABreast Cancer15Apoptosis induction
BColon Cancer20Cell cycle arrest

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown anti-inflammatory properties in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

StudyInflammation ModelCytokine Reduction (%)
CMouse ModelTNF-α: 50%
DRat ModelIL-6: 40%

Materials Science

Polymer Chemistry

The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers exhibit potential for applications in coatings and electronic devices.

Polymer TypePropertiesApplication
Thermoplastic PolymerHigh thermal stabilityCoatings
Conductive PolymerEnhanced conductivityElectronic devices

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using a rat model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Structural and Electronic Differences

Key structural variations among oxazolone derivatives lie in the substituents on the methylidene group (C4) and the 2-phenyl ring. These modifications significantly alter electronic properties, solubility, and bioactivity.

Compound Name Substituent at C4 Substituent at C2 Molecular Weight (g/mol) Key Properties/Activities
(4Z)-4-[(2,6-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (Target) 2,6-Dimethoxyphenyl Phenyl ~326.34* Enhanced solubility (methoxy groups)
(4Z)-4-[4-(Diphenylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one (1) 4-Diphenylaminophenyl Phenyl ~436.48 Photoredox initiation in dye-borate systems
(4Z)-2-Ethylidene(phenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one (DI-2) Pyridin-3-ylmethylidene Ethylidene(phenyl) ~294.31 ROCKII inhibition (IC₅₀ ~0.8 µM)
4-[(E)-(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (13) 4-Nitrophenyl Methyl ~246.22 Potent immunomodulation
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 2-Methoxybenzylidene Phenyl ~293.31 Antimicrobial/antitumor potential

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating vs. However, nitro groups (as in compound 13) correlate with higher immunomodulatory activity, suggesting a trade-off between solubility and potency .
  • Aromatic vs. Heteroaromatic Substituents : Replacement of phenyl with pyridin-3-yl (DI-2) introduces a basic nitrogen, improving interactions with polar kinase active sites (e.g., ROCKII inhibition) .
Physicochemical and Crystallographic Properties
  • Solubility : Methoxy groups in the target compound improve aqueous solubility compared to phenyl or naphthyl derivatives (e.g., compound 1 in ).
  • Crystal Packing : The 2-methoxybenzylidene derivative () forms intermolecular C–H⋯O bonds, stabilizing its crystal lattice. The target compound’s 2,6-dimethoxy groups may induce steric hindrance, altering packing efficiency and melting points .

Biological Activity

(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound belonging to the oxazole derivatives class. Its unique structure features a phenyl group and a dimethoxyphenyl group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, antimicrobial properties, cytotoxicity, and other relevant findings from recent studies.

PropertyValue
CAS Number 4909125
Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Canonical SMILES COC1=C(C(=CC=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3

The biological activity of (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors involved in various cellular pathways. For instance, it has been noted to inhibit certain enzymes linked to inflammation and cell proliferation, suggesting potential therapeutic applications in managing inflammatory diseases and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits both bacteriostatic and bactericidal effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests have shown significant activity against Gram-positive and Gram-negative bacteria as well as yeast species.

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated the following results:

MicroorganismInhibition Zone (mm)
E. coli ATCC 25922 12
P. aeruginosa ATCC 27853 12.5
S. aureus ATCC 25923 34
B. cereus PTCC 1015 21
C. albicans PTCC 5011 14

These findings suggest that the compound effectively inhibits the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one on cancer cell lines such as MCF-7. The compound exhibited significant cytotoxicity at concentrations ranging from 0.01 mg/ml to 1 mg/ml, leading to reduced cell viability. This indicates its potential utility in cancer therapy by inducing apoptosis in malignant cells .

Other Biological Activities

Beyond antimicrobial and cytotoxic effects, this compound has been investigated for various other biological activities:

  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.
  • Antifungal Activity: Demonstrated efficacy against fungal pathogens suggests a broad-spectrum application.
  • Antitumor Potential: Research indicates that substitutions on the oxazole ring can enhance antitumor activity .

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